molecular formula C13H13ClF2N4O B7161277 N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide

N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide

Cat. No.: B7161277
M. Wt: 314.72 g/mol
InChI Key: NCPLGDHBRAPNER-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide is a synthetic compound with a complex structure that includes a pyrazole ring, a difluoromethyl group, and a dimethylamino group

Properties

IUPAC Name

N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2N4O/c1-19(2)11-8(14)4-3-5-9(11)17-12(21)10-6-7-20(18-10)13(15)16/h3-7,13H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPLGDHBRAPNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole core. Subsequent steps include the introduction of the difluoromethyl group and the dimethylamino group through nucleophilic substitution reactions. The final step often involves the chlorination of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-2-(dimethylamino)phenyl]-1-(trifluoromethyl)pyrazole-3-carboxamide
  • N-[3-chloro-2-(dimethylamino)phenyl]-1-(methyl)pyrazole-3-carboxamide
  • N-[3-chloro-2-(dimethylamino)phenyl]-1-(ethyl)pyrazole-3-carboxamide

Uniqueness

N-[3-chloro-2-(dimethylamino)phenyl]-1-(difluoromethyl)pyrazole-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds with different substituents.

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